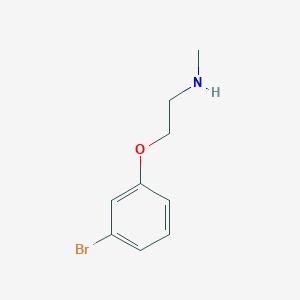

2-(3-Bromophenoxy)-N-methylethanamine

Description

2-(3-Bromophenoxy)-N-methylethanamine (C₉H₁₂BrNO) is a secondary amine featuring a phenoxy group substituted with a bromine atom at the meta position and an N-methyl ethylamine side chain. This compound is structurally related to bioactive amines and has been explored as a synthetic intermediate in medicinal chemistry.

Properties

IUPAC Name |

2-(3-bromophenoxy)-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-11-5-6-12-9-4-2-3-8(10)7-9/h2-4,7,11H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQIPCIAJXVJILP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40651297 | |

| Record name | 2-(3-Bromophenoxy)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100607-15-6 | |

| Record name | 2-(3-Bromophenoxy)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenoxy)-N-methylethanamine typically involves the reaction of 3-bromophenol with an appropriate ethanamine derivative under controlled conditions. One common method involves the use of 3-bromophenol and N-methylethanamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenoxy)-N-methylethanamine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or THF.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxy derivatives, while oxidation and reduction can lead to different functionalized ethanamine derivatives .

Scientific Research Applications

2-(3-Bromophenoxy)-N-methylethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Bromophenoxy)-N-methylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can facilitate binding to these targets, while the ethanamine backbone can modulate the compound’s overall activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs differ in substituent position, halogen type, or additional functional groups. Examples include:

Key Observations :

- Halogen Position: Meta-substituted bromine (as in this compound) may influence steric and electronic properties compared to para-substituted analogs .

Key Observations :

Physicochemical Properties

Spectral data and physical properties highlight structural differences:

Key Observations :

Pharmacological and Functional Insights

While direct pharmacological data for this compound is scarce, related compounds exhibit varied bioactivities:

- Benzoctamine Analogs : Anthracene-based N-methylethanamine derivatives show sedative properties, with substituent positioning affecting receptor binding .

- Fluorinated Analogs : Fluorine substitution (e.g., 2-(4-Fluorophenyl)-N-methylethanamine) enhances metabolic stability and CNS penetration .

- Benzyloxy Derivatives : Compounds like 2-(4-(Benzyloxy)phenyl)-N-methylethanamine serve as intermediates for antipsychotic agents .

Structure-Activity Relationship (SAR) :

- Meta vs.

Biological Activity

2-(3-Bromophenoxy)-N-methylethanamine is an organic compound known for its potential biological activities, particularly in enzyme inhibition and receptor binding. This compound features a bromophenyl group and a methoxyethylamine structure, which contribute to its unique chemical properties and biological interactions. This article explores the biological activity of this compound, synthesizing findings from various studies, case reports, and experimental data.

- Molecular Formula : C₁₃H₁₅BrNO₂

- Molecular Weight : Approximately 258.16 g/mol

- Structure : Contains a bromophenyl moiety attached to a methoxyethylamine backbone, enhancing its reactivity and potential applications in medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, which may impact metabolic pathways.

- Receptor Binding : It interacts with specific receptors, suggesting implications in pharmacological applications.

The biological effects of this compound can be attributed to its ability to modulate enzyme activity and receptor interactions. The compound may act as an inhibitor or activator depending on the target enzyme or receptor involved.

Key Mechanisms:

- Enzyme Modulation : Alters the activity of enzymes involved in metabolic processes.

- Receptor Interaction : Binds to specific receptors, potentially influencing signaling pathways critical for cellular functions.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated cytotoxic effects against Hep-G2 liver carcinoma cell line. |

| Study 2 | Showed significant inhibition of cell proliferation in MCF7 breast cancer cells. |

| Study 3 | Indicated interaction with cancer-related proteins leading to apoptosis in cancer cells. |

These studies utilized various assays, including MTT assays, to assess cell viability and cytotoxicity.

Antimicrobial Properties

The compound has also exhibited antimicrobial activity against several pathogens:

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Significant inhibition observed. |

| Escherichia coli | Moderate inhibitory effects noted. |

| Candida albicans | Demonstrated antifungal activity. |

These findings suggest that the compound may disrupt cellular processes in bacteria and fungi, contributing to its antimicrobial efficacy.

Biochemical Pathways Affected

This compound influences several biochemical pathways:

- Metabolic Pathways : Modulates enzyme activities that affect metabolic flux.

- Cell Signaling : Alters gene expression related to various cellular functions.

This modulation can lead to changes in metabolite levels within cells, impacting overall cellular health and function.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.